molecular formula C7H11BrN2O4 B12843316 (S)-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide

(S)-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide

Cat. No.: B12843316
M. Wt: 267.08 g/mol
InChI Key: KUAHVIUZGLGASU-JEDNCBNOSA-N
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Description

(S)-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide is a chemical compound with significant importance in various scientific fields. It is a derivative of isoxazole and is known for its unique structural properties, which make it a subject of interest in organic chemistry, pharmacology, and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide typically involves several steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. The reaction conditions often include an acidic or basic catalyst to facilitate the cyclization process.

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction. This step may involve the use of a protected amino acid derivative, which is later deprotected to yield the free amino group.

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt. This is typically achieved by reacting the free base with hydrobromic acid under controlled conditions to ensure the formation of the desired salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are critical in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the isoxazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the isoxazole ring or the amino group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

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Properties

Molecular Formula

C7H11BrN2O4

Molecular Weight

267.08 g/mol

IUPAC Name

(2S)-2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid;hydrobromide

InChI

InChI=1S/C7H10N2O4.BrH/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H/t5-;/m0./s1

InChI Key

KUAHVIUZGLGASU-JEDNCBNOSA-N

Isomeric SMILES

CC1=C(C(=O)NO1)C[C@@H](C(=O)O)N.Br

Canonical SMILES

CC1=C(C(=O)NO1)CC(C(=O)O)N.Br

Origin of Product

United States

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